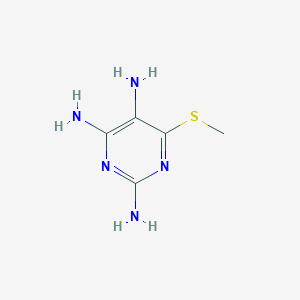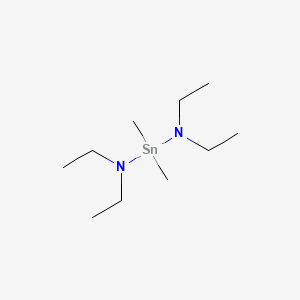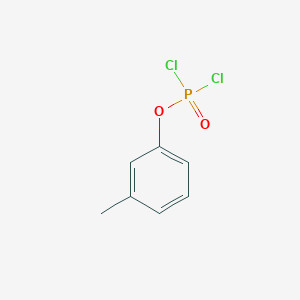
Butanedioic acid, ethyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, ethyl-, (S)-, also known as ethyl succinate, is an ester derivative of succinic acid. It is a chiral compound, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is widely used in various fields due to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, ethyl-, (S)- can be achieved through several methods. One common approach is the esterification of succinic acid with ethanol in the presence of an acid catalyst. This reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of butanedioic acid, ethyl-, (S)- often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the desired enantiomeric purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, ethyl-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form succinic acid.
Reduction: It can be reduced to form butanediol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Succinic acid
Reduction: Butanediol
Substitution: Various esters and amides
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, ethyl-, (S)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and metabolic studies.
Medicine: It is investigated for its potential therapeutic effects, including its role as a prodrug for succinic acid.
Industry: It is used in the production of biodegradable polymers, plasticizers, and solvents .
Wirkmechanismus
The mechanism of action of butanedioic acid, ethyl-, (S)- involves its hydrolysis to succinic acid, which then participates in the tricarboxylic acid (TCA) cycle. In the TCA cycle, succinic acid is converted to fumarate by the enzyme succinate dehydrogenase. This process is crucial for cellular respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, ethyl methyl ester
- Butanedioic acid, ethyl 3-methylbutyl ester
- Succinic acid
Uniqueness
Butanedioic acid, ethyl-, (S)- is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or other enantiomeric forms. This specificity makes it valuable in applications where enantiomeric purity is crucial .
Eigenschaften
CAS-Nummer |
687-28-5 |
|---|---|
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(2S)-2-ethylbutanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-2-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI-Schlüssel |
RVHOBHMAPRVOLO-BYPYZUCNSA-N |
Isomerische SMILES |
CC[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CCC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



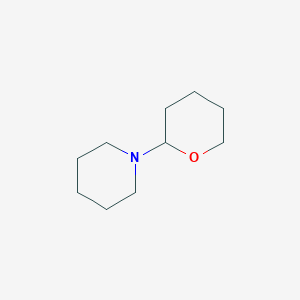
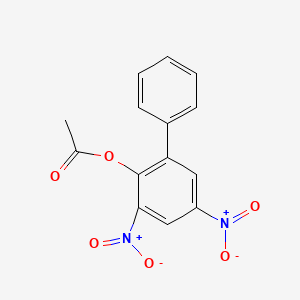

![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
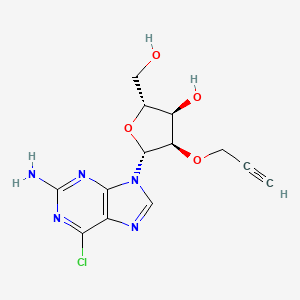

![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
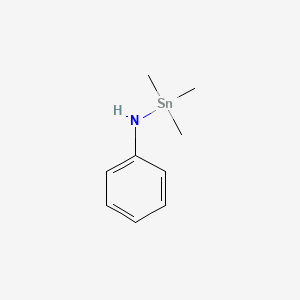
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
